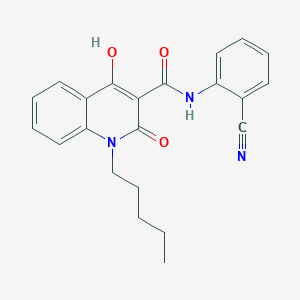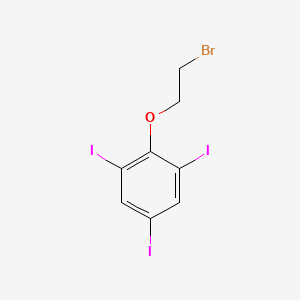
2-(2-Bromoethoxy)-1,3,5-triiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethoxy)-1,3,5-triiodobenzene is an organic compound characterized by the presence of bromine, iodine, and an ethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)-1,3,5-triiodobenzene typically involves the reaction of 1,3,5-triiodobenzene with 2-bromoethanol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethoxy)-1,3,5-triiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atoms can be reduced to form deiodinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, or amino derivatives of the original compound.
Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.
Reduction Reactions: Products include partially or fully deiodinated compounds.
Applications De Recherche Scientifique
2-(2-Bromoethoxy)-1,3,5-triiodobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethoxy)-1,3,5-triiodobenzene involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the ethoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromoethoxy)tetrahydro-2H-pyran
- 2-Bromoethyl ether
- 1-Bromo-2-(2-methoxyethoxy)ethane
Uniqueness
2-(2-Bromoethoxy)-1,3,5-triiodobenzene is unique due to the presence of three iodine atoms on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high atomic weight and specific reactivity patterns.
Propriétés
Numéro CAS |
195438-34-7 |
|---|---|
Formule moléculaire |
C8H6BrI3O |
Poids moléculaire |
578.75 g/mol |
Nom IUPAC |
2-(2-bromoethoxy)-1,3,5-triiodobenzene |
InChI |
InChI=1S/C8H6BrI3O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H2 |
Clé InChI |
SRYZDGUCAJJSFM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1I)OCCBr)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


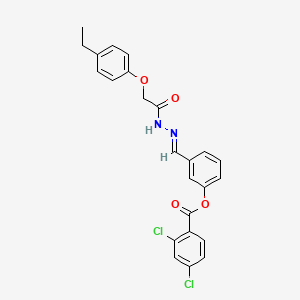

![3-[(2-Oxo-2-phenylethyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11999429.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11999442.png)

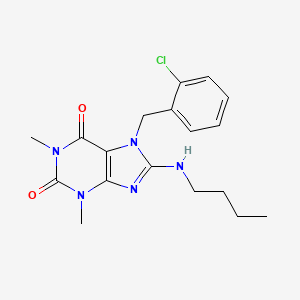
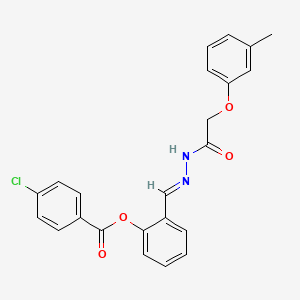

![5-(4-tert-butylphenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11999463.png)
![9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999467.png)
![Methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11999475.png)
